N-(3,5-dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
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Description
N-(3,5-dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide, also known as DPI-SA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antibacterial and Antifungal Applications
Research on benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide has shown significant antibacterial, antifungal, and anthelmintic activity. Molecular docking to target proteins indicated good correlation with in vitro data for active compounds, suggesting these derivatives' potential as antibacterial, antifungal, anthelmintic, and fingerprint detection agents (Khan et al., 2019).
Structural and Vibrational Spectroscopic Analysis
Vibrational spectroscopic studies, including Raman and Fourier transform infrared spectroscopy, have been employed to characterize antiviral active molecules similar to the query compound. Such analyses provide insights into the molecular structure, stability, and potential pharmaceutical applications through in-silico docking showing inhibition activity against viruses (Jenepha Mary et al., 2022).
Molecular Docking and Synthesis for Anti-Inflammatory Drugs
The synthesis and characterization of new indole acetamide derivatives have been explored for anti-inflammatory activities, with molecular docking targeting cyclooxygenase domains. These studies highlight the importance of structural optimization and interaction energy studies for drug design (Al-Ostoot et al., 2020).
Antioxidant Properties
The synthesis and evaluation of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives for their antioxidant activity revealed considerable activity, emphasizing the role of specific substituents in enhancing pharmacological properties (Gopi & Dhanaraju, 2020).
Synthesis and Antimicrobial Evaluation
The synthesis of isoxazole-based heterocycles incorporating sulfamoyl moiety demonstrated promising in vitro antibacterial and antifungal activities, underscoring the synthetic versatility and biological relevance of these compounds (Darwish et al., 2014).
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-16-12-17(2)14-19(13-16)25-22(27)15-28-24-20-10-6-7-11-21(20)26-23(24)18-8-4-3-5-9-18/h3-14,26H,15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCGRRSOLWNPGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide |
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